molecular formula C19H22O2 B14702752 Androsta-4,6,8(14)-triene-3,17-dione CAS No. 23970-99-2

Androsta-4,6,8(14)-triene-3,17-dione

Cat. No.: B14702752
CAS No.: 23970-99-2
M. Wt: 282.4 g/mol
InChI Key: CWWDEXWIBFNSQA-WDSOQIARSA-N
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Description

Androsta-4,6,8(14)-triene-3,17-dione (referred to as Compound A) is a steroidal derivative characterized by conjugated double bonds at positions 4,6, and 8(14), along with ketone groups at C3 and C16. It was initially synthesized as a byproduct during the acid-catalyzed cleavage of androsta-4,7-diene-3,17-dione . Its mechanism involves acting as a suicide substrate, where the conjugated triene system facilitates enzyme inactivation through alkylation .

Properties

CAS No.

23970-99-2

Molecular Formula

C19H22O2

Molecular Weight

282.4 g/mol

IUPAC Name

(9R,10R,13S)-10,13-dimethyl-2,9,11,12,15,16-hexahydro-1H-cyclopenta[a]phenanthrene-3,17-dione

InChI

InChI=1S/C19H22O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h3-4,11,16H,5-10H2,1-2H3/t16-,18-,19-/m0/s1

InChI Key

CWWDEXWIBFNSQA-WDSOQIARSA-N

Isomeric SMILES

C[C@]12CCC(=O)C=C1C=CC3=C4CCC(=O)[C@]4(CC[C@H]23)C

Canonical SMILES

CC12CCC(=O)C=C1C=CC3=C4CCC(=O)C4(CCC23)C

Origin of Product

United States

Preparation Methods

Epoxidation and Acid-Catalyzed Rearrangement

The most widely documented route begins with androsta-4,7-diene-3,17-dione (4 ). Epoxidation at the 7,8-position using m-chloroperoxybenzoic acid (MCPBA) forms the 7,8α-epoxide intermediate (5 ). Subsequent acid-catalyzed cleavage of the epoxide (e.g., HCl in acetone) induces a regioselective rearrangement, yielding Androsta-4,6,8(14)-triene-3,17-dione as the primary product alongside the 4,6,8(14)-triene isomer (FCE 24917). Key parameters include:

Parameter Value Source
Epoxidation reagent MCPBA in CHCl₃ (0°C, 48 hr)
Acid catalyst HCl (concentrated, acetone)
Yield 74–87%

This method leverages the strain inherent in the epoxide ring to drive rearrangement, with the 14-position double bond stabilized by conjugation with the 3-keto group.

Catalytic Dehydrogenation of Androstane Precursors

Palladium-Catalyzed Dehydrogenation

Androsta-4-ene-3,17-dione (AD ) serves as a starting material for dehydrogenation. Treatment with palladium black in absolute ethanol under reflux induces sequential dehydrogenation at C6–C7 and C8(14)–C9. The reaction proceeds via a radical mechanism, with oxygen exclusion critical to prevent over-oxidation:

Androsta-4-ene-3,17-dione  
→ Pd black, EtOH, Δ →  
Androsta-4,6-diene-3,17-dione  
→ Further dehydrogenation →  
this compound  
Condition Outcome Reference
Catalyst loading 10% Pd by substrate weight
Reaction duration 10 days (room temperature)
Isolated yield 40–47%

This method is limited by long reaction times and moderate yields but remains valuable for large-scale production due to catalyst recyclability.

Selenium Dioxide-Mediated Oxidation

Direct Oxidation of Δ⁴-3-Ketosteroids

Androsta-4-ene-3,17-dione undergoes oxidation with selenium dioxide (SeO₂) in tert-butyl alcohol under reflux. The reaction introduces double bonds at C6–C7 and C8(14)–C9 via allylic oxidation:

$$
\text{Androsta-4-ene-3,17-dione} \xrightarrow{\text{SeO}_2, \Delta} \text{this compound}
$$

Parameter Detail Source
Solvent tert-Butyl alcohol
Temperature 120°C
Yield 40.2%

This route is less favored industrially due to selenium toxicity and waste management challenges.

Microbial Biotransformation

Bacterial Steroid Modification

Comamonas testosteroni TA441, a steroid-degrading bacterium, oxidizes androstane derivatives via cytochrome P450 enzymes. While primarily studied for degradation pathways, engineered strains have been explored for selective dehydrogenation of AD to triene derivatives. Key findings include:

  • Enzyme system : ScdY hydratase and ScdL1L2 transferase facilitate D-ring cleavage but can be repurposed for dehydrogenation under controlled conditions.
  • Yield : <20% in current configurations, necessitating metabolic engineering for scalability.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Epoxide cleavage High regioselectivity Multi-step synthesis 74–87%
Catalytic dehydrogenation Scalable, reusable catalyst Long reaction times 40–47%
SeO₂ oxidation Single-step Toxic reagents, low yield 40.2%
Microbial Eco-friendly Low efficiency, complex optimization <20%

Mechanistic Insights and Side Reactions

Competing Pathways in Acid-Catalyzed Rearrangement

The acid treatment of 7,8α-epoxide (5 ) may produce two isomers:

  • Major product : 4,6,8(14)-triene (thermodynamically favored via conjugated diene stabilization).
  • Minor product : 4,6,8(9)-triene (kinetically favored but less stable).

Over-Oxidation in Catalytic Routes

Prolonged exposure to palladium catalysts risks further oxidation at C17, forming 17-keto derivatives. Temperature control below 60°C mitigates this.

Industrial Production Considerations

Cost-Benefit Analysis

  • Raw material cost : Androsta-4,7-diene-3,17-dione ($12–15/g) vs. AD ($8–10/g).
  • Catalyst lifetime : Palladium black retains 80% activity after 5 cycles.
  • Waste disposal : Selenium-based methods require specialized handling, increasing costs by 30%.

Emerging Methodologies

Photocatalytic Selenium Elimination

A 2023 patent (CN113105517B) describes a continuous-flow approach using phenylselenyl chloride and blue light irradiation:

  • Step 1 : Phenylselenation of AD at C1–C2.
  • Step 2 : Photocatalytic elimination with oxygen, forming the 1,4,9-triene system.
  • Yield : 83% with 99% purity.

This method reduces reaction times to 2–4 hours and eliminates heavy metals, representing a paradigm shift in triene steroid synthesis.

Chemical Reactions Analysis

Types of Reactions

Androsta-4,6,8(14)-triene-3,17-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can convert the double bonds to single bonds, altering the compound’s structure and properties.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include chromium trioxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce saturated steroids.

Scientific Research Applications

Androsta-4,6,8(14)-triene-3,17-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of other complex steroidal compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a ligand for specific receptors.

    Medicine: Research explores its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: The compound may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Androsta-4,6,8(14)-triene-3,17-dione involves its interaction with specific molecular targets, such as steroid receptors. The compound’s conjugated double bonds allow it to bind to these receptors, modulating their activity and influencing various biological pathways. This interaction can lead to changes in gene expression, protein synthesis, and cellular function.

Comparison with Similar Compounds

Androsta-4,6,8(9)-triene-3,17-dione (Compound B)

  • Structural Difference : The double bond at position 8(14) in Compound A shifts to 8(9) in Compound B.
  • Functional Impact : Despite their structural similarity, Compound B demonstrates superior time-dependent aromatase inactivation compared to Compound A. This suggests that the 8(9)-positioned double bond enhances electrophilic reactivity, enabling more effective enzyme alkylation .
  • Synthesis : Both compounds are synthesized via acid-catalyzed cleavage of 7,8α-epoxides derived from androsta-4,7-diene-3,17-dione .

Exemestane (6-Methylen-androsta-1,4-diene-3,17-dione)

  • Structural Difference : Exemestane features a 1,4-diene system and a methylene group at C6, unlike the triene system in Compound A.
  • Functional Impact: Exemestane is a clinically approved third-generation aromatase inhibitor. Its 1,4-diene and methylene groups facilitate irreversible enzyme binding, achieving IC50 values in the nanomolar range. Compound A, while mechanistically similar, lacks the C1-C2 double bond critical for exemestane’s potency .

Androst-4-ene-3,17-dione (Androstenedione)

  • Functional Impact : Androstenedione is a natural aromatase substrate but lacks inhibitory activity. The absence of conjugated double bonds prevents suicide substrate behavior, highlighting the necessity of the triene system in Compound A for enzyme inactivation .

Ergosta-4,6,8(14),22-tetraen-3-one

  • Structural Difference : A fungal ergosterol derivative with a tetraene system (4,6,8(14),22) and a ketone at C3.
  • Its biological activity is linked to interactions with immune cells and tumor pathways rather than steroidogenic enzymes .

Analytical Characterization

  • Purity : High-performance liquid chromatography (HPLC) confirms purity ≥98% for synthesized batches .
  • Spectroscopy : NMR and HRMS data align with the proposed structure, confirming the conjugated triene system and ketone positions .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Androsta-4,6,8(14)-triene-3,17-dione, and how can isomer formation be controlled during synthesis?

  • Methodological Answer : The compound is synthesized via acid-catalyzed epoxide cleavage of androsta-4,7-diene-3,17-dione derivatives. For example, the 7,8α-epoxide intermediate (5) undergoes acid treatment to yield this compound as a side product alongside the 4,6,8(9)-triene isomer . To minimize isomerization, reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled. Purification via HPLC or column chromatography is recommended to isolate the desired isomer .

Q. What analytical techniques are recommended for characterizing structural isomers of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can differentiate isomers by analyzing olefinic proton coupling patterns and carbon chemical shifts, particularly in the triene region (e.g., δ 5.5–6.5 ppm for protons) .
  • HPTLC Fingerprinting : Useful for preliminary separation and identification of isomers in microbial degradation studies .
  • HPLC with UV/Vis Detection : Quantifies isomer ratios using retention times and UV absorption profiles (e.g., λ~240 nm for conjugated dienones) .

Q. What safety precautions are critical when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, sealed goggles, and lab coats to prevent skin/eye contact. Use NIOSH-approved respirators for aerosolized particles .
  • Ventilation : Conduct experiments in fume hoods to avoid inhalation of dust.
  • Waste Disposal : Collect contaminated materials in sealed containers for incineration to prevent environmental release, as the compound exhibits chronic aquatic toxicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound isomers?

  • Methodological Answer :

  • Comparative Enzyme Assays : Test isomers (e.g., 4,6,8(9)- vs. 4,6,8(14)-triene) against target enzymes like placental aromatase. Use time-dependent inactivation studies to assess suicide substrate behavior, as seen with the 4,6,8(9)-triene isomer .
  • Computational Docking : Model triene configurations into enzyme active sites (e.g., CYP19A1 aromatase) to predict steric and electronic interactions.
  • Metabolite Profiling : Employ LC-MS/MS to identify isomer-specific phase I/II metabolites in in vitro models .

Q. What experimental strategies validate unconfirmed microbial degradation intermediates, such as androsta-1,4,6-triene-3,17-dione?

  • Methodological Answer :

  • Stable Isotope Tracing : Use 13^{13}C-labeled this compound in microbial cultures to track incorporation into proposed intermediates via GC-MS or NMR .
  • Synthetically Authenticated Standards : Compare retention times and spectral data (e.g., LC-DAD-ESI-MS) of suspected intermediates with commercially available or synthesized references .

Q. How does the triene configuration influence its interaction with steroidogenic enzymes like aromatase?

  • Methodological Answer :

  • Kinetic Studies : Measure KiK_i (inhibition constant) and kinactk_{inact} (inactivation rate) for isomers using radiolabeled substrates (e.g., 3^3H-androstenedione). The 4,6,8(9)-triene isomer exhibits time-dependent aromatase inactivation, suggesting a suicide mechanism involving covalent adduct formation .
  • Structural Biology : Co-crystallize isomers with aromatase to resolve binding modes. The 8(14)-double bond may sterically hinder active-site access compared to the 8(9) configuration.

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